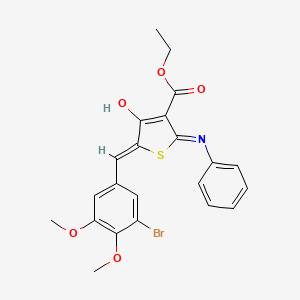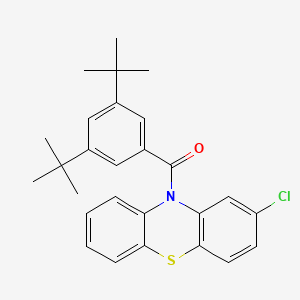![molecular formula C17H19BrN2O2S B11596218 (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11596218.png)
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one .
- It falls under the category of heterocyclic compounds due to its imidazolidinone ring.
- The molecular formula is C25H23BrN4O2S .
- It has a molecular weight of 523.456 g/mol .
- This compound exhibits interesting biological and chemical properties, making it relevant for further exploration.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, such as a bromo-substituted benzaldehyde and a cyclohexylamine derivative.
- Reaction Conditions : The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or dichloromethane).
- Industrial Production : While industrial-scale production methods may vary, researchers often optimize the synthetic route for efficiency and yield.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
- Reduction : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are suitable.
- Substitution : Halogenation reactions (e.g., bromination) can introduce substituents.
- Major Products : The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
- Chemistry : Researchers study its reactivity, stability, and potential applications in organic synthesis.
- Biology : Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA).
- Medicine : It may exhibit pharmacological properties, warranting exploration as a potential drug candidate.
- Industry : Applications in materials science or catalysis are also relevant.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors).
- Further studies are needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
- Similar Compounds : Other imidazolidinone derivatives with different substituents (e.g., alkyl, aryl) can be compared.
- Uniqueness : Highlight its unique structural features or properties compared to related compounds.
Remember that this compound’s potential lies in its versatility and diverse applications. Researchers continue to explore its properties, and further studies will enhance our understanding.
Properties
Molecular Formula |
C17H19BrN2O2S |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H19BrN2O2S/c1-22-15-8-7-11(9-13(15)18)10-14-16(21)20(17(23)19-14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,19,23)/b14-10- |
InChI Key |
QGUCHNJMCZZMJB-UVTDQMKNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(5-{(Z)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11596139.png)
![(5Z)-5-(3-chlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596158.png)
![2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11596160.png)


![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11596178.png)
![2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11596180.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11596181.png)
![(5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596183.png)

![6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11596193.png)
![3-[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B11596205.png)
![2,5-Bis(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11596213.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B11596225.png)
